

# Toxicological Profile of 1-Nonen-3-ol: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Nonen-3-ol

Cat. No.: B1582604

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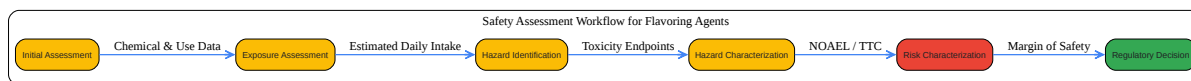
## Introduction

**1-Nonen-3-ol** (CAS No. 21964-44-3) is an unsaturated aliphatic secondary alcohol that is utilized as a flavoring and fragrance agent. It possesses an oily, creamy, and earthy mushroom-like aroma and taste. As a component in various consumer products, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals in drug development and product safety. This technical guide provides a comprehensive overview of the available toxicological data for **1-Nonen-3-ol**, including regulatory assessments, data on analogous compounds, and detailed descriptions of standard toxicological testing methodologies.

## Regulatory Evaluation and Safety Assessment

The European Food Safety Authority (EFSA) has evaluated **1-Nonen-3-ol** as part of a group of saturated and unsaturated aliphatic secondary alcohols, ketones, and their esters (Flavouring Group Evaluation 07, Revision 5 - FGE.07Rev5). The expert panel concluded that **1-Nonen-3-ol** does not give rise to safety concerns at the estimated levels of dietary intake.<sup>[1]</sup> Furthermore, within this evaluation, **1-Nonen-3-ol** was not considered to have genotoxic potential.<sup>[1]</sup>

The safety assessment of flavoring agents like **1-Nonen-3-ol** often follows a structured procedure that integrates information on chemical structure, intake levels, metabolism, and toxicity data. This approach is designed to ensure consumer safety while minimizing animal testing.



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Figure 1: A generalized workflow for the safety assessment of flavoring agents.

## Quantitative Toxicological Data

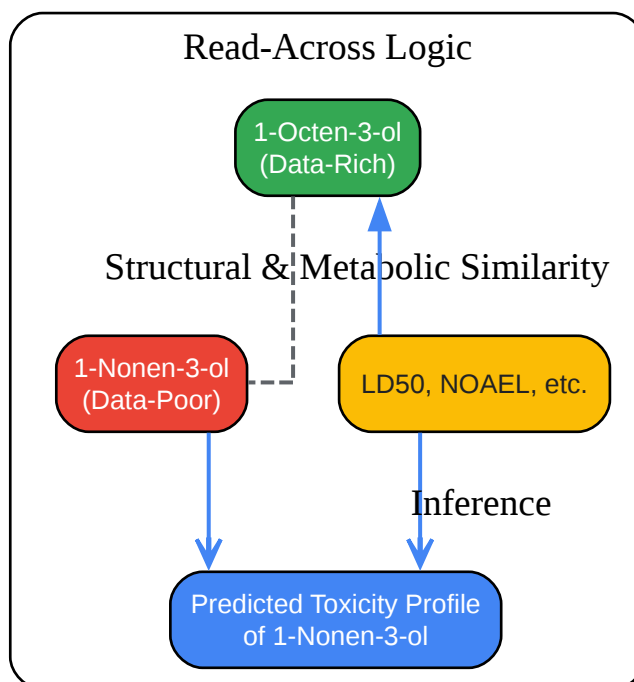
Direct quantitative toxicological data for **1-Nonen-3-ol**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in published literature or public databases. The table below summarizes the available information.

Endpoint	Test Species	Route of Administration	Value	Reference
Acute Oral Toxicity	Not available	Oral	Data not available	-
Acute Dermal Toxicity	Not available	Dermal	Data not available	-
Acute Inhalation Toxicity	Not available	Inhalation	Data not available	-
Genotoxicity	In vitro/In vivo	-	No genotoxic potential	[1]
Repeated Dose Toxicity	Not available	Oral	Data not available	-

## Read-Across Approach for Data-Poor Substances

In instances where toxicological data for a specific substance is limited, regulatory bodies and researchers may employ a "read-across" approach. This scientifically accepted method uses

data from structurally and metabolically similar chemicals (analogs) to predict the toxicity of the substance in question.[2][3][4][5] For **1-Nonen-3-ol**, a suitable analog for read-across is 1-octen-3-ol, which has a similar chemical structure and is also an unsaturated secondary alcohol.



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Figure 2: The logical framework of the read-across approach.

## Toxicological Data for Analog Compound: 1-Octen-3-ol

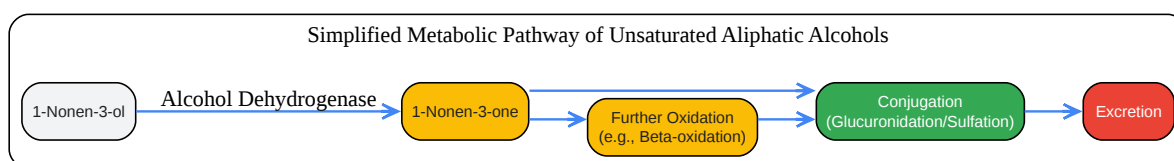
The following table presents available quantitative toxicological data for 1-octen-3-ol (CAS No. 3391-86-4), which can be used to infer the potential toxicity of **1-Nonen-3-ol**.

Endpoint	Test Species	Route of Administration	Value
Acute Oral Toxicity (LD50)	Rat	Oral	340 mg/kg bw
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	3300 mg/kg bw
Acute Intravenous Toxicity (LD50)	Mouse	Intravenous	56 mg/kg bw

Data sourced from publicly available databases.

## Predicted Metabolic Pathway

Unsaturated aliphatic alcohols like **1-Nonen-3-ol** are expected to be metabolized in the body through pathways common to other fatty alcohols.<sup>[6][7][8][9]</sup> The primary metabolic route involves oxidation of the alcohol group, potentially followed by further oxidation and conjugation to facilitate excretion.



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Address: 3281 E Guasti Rd

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